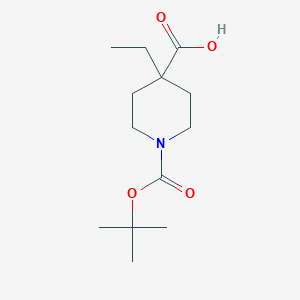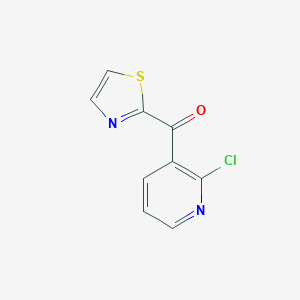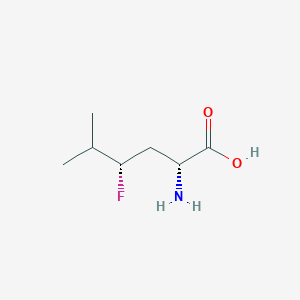
Chloride ionophore III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloride ionophore III is a chemical compound that has been extensively researched due to its potential applications in various scientific fields. It is a type of ionophore, which is a molecule that can transport ions across cell membranes. Chloride ionophore III is particularly useful because it can transport chloride ions, which are important for many biological processes.
Scientific Research Applications
Chloride ionophore III has many potential scientific research applications, including in the fields of neuroscience, physiology, and pharmacology. It can be used to study the role of chloride ions in various biological processes, such as synaptic transmission and membrane potential regulation. It can also be used to develop new drugs that target chloride ion channels, which are important for treating various diseases, including epilepsy and cystic fibrosis.
Mechanism Of Action
The mechanism of action of chloride ionophore III involves transporting chloride ions across cell membranes. It does this by binding to the chloride ions and creating a pathway for them to move across the membrane. This can affect the membrane potential and lead to changes in cellular activity.
Biochemical And Physiological Effects
Chloride ionophore III can have various biochemical and physiological effects, depending on the concentration and location of the compound. It can affect the activity of ion channels, neurotransmitters, and enzymes, which can lead to changes in cellular activity. It can also affect the membrane potential and lead to changes in the electrical activity of cells.
Advantages And Limitations For Lab Experiments
Chloride ionophore III has several advantages for lab experiments, including its ability to transport chloride ions across cell membranes and its potential applications in various scientific fields. However, it also has limitations, including its potential toxicity and the need for specialized equipment and techniques to work with the compound.
Future Directions
There are many potential future directions for research on chloride ionophore III, including developing new methods for synthesizing the compound, exploring its potential applications in drug development, and investigating its effects on various biological processes. Other future directions include studying the compound's interactions with other molecules and developing new techniques for studying its mechanism of action.
In conclusion, chloride ionophore III is a valuable compound that has many potential scientific research applications. It can be synthesized using various methods and has a unique mechanism of action that involves transporting chloride ions across cell membranes. Despite its advantages, it also has limitations and potential toxicity. However, research on chloride ionophore III is still ongoing, and there are many potential future directions for exploring its applications and mechanisms of action.
Synthesis Methods
Chloride ionophore III can be synthesized using various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves using chemical reactions to create the compound, while biosynthesis involves using living organisms to produce the compound. The most common method for synthesizing chloride ionophore III is through chemical synthesis, which involves using a series of chemical reactions to create the compound.
properties
CAS RN |
178959-28-9 |
|---|---|
Product Name |
Chloride ionophore III |
Molecular Formula |
C32H56Cl2Hg2O2 |
Molecular Weight |
944.9 g/mol |
IUPAC Name |
chloro-[2-(chloromercurio)-4,5-didodecoxy-3,6-dimethylphenyl]mercury |
InChI |
InChI=1S/C32H56O2.2ClH.2Hg/c1-5-7-9-11-13-15-17-19-21-23-27-33-31-29(3)25-26-30(4)32(31)34-28-24-22-20-18-16-14-12-10-8-6-2;;;;/h5-24,27-28H2,1-4H3;2*1H;;/q;;;2*+1/p-2 |
InChI Key |
SSQLFLVGBOQWGG-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C(=C1OCCCCCCCCCCCC)C)[Hg]Cl)[Hg]Cl)C |
Pictograms |
Acute Toxic; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70189.png)
![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)

![2,6-Bis[[tert-butyl(diphenyl)silyl]oxy]anthracene-9,10-dione](/img/structure/B70194.png)







